Ala-asp

Vue d'ensemble

Description

“Ala-asp” is a dipeptide composed of the amino acids alanine (Ala) and aspartic acid (Asp) . It is used in various fields such as food science, pharmaceuticals, and cosmetics .

Synthesis Analysis

The hexapeptide this compound-LEU-LYS-PRO-THR is widely used as an active ingredient in commercial creams . The amino acid sequences this compound-LEU and PRO-THR are particularly effective in physiological processes . A procedure for the selective binding of the low molecular weight peptide using a two-component matrix has been developed, which enables the characterization of the hexapeptide directly without any initial processing .

Molecular Structure Analysis

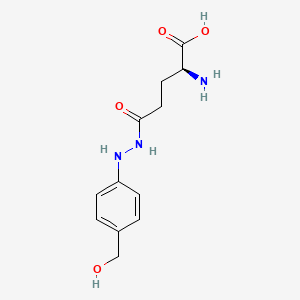

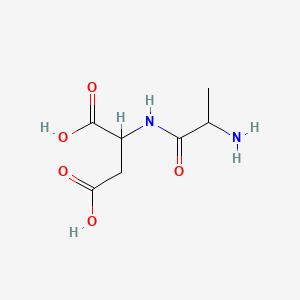

The molecular formula of “this compound” is C7H12N2O5 . The average mass is 204.181 Da and the monoisotopic mass is 204.074615 Da .

Chemical Reactions Analysis

The hexapeptide this compound-LEU-LYS-PRO-THR is determined in solution and in cosmetic formulations by matrix-assisted laser desorption ionisation mass spectrometry . A convenient technique involving acid hydrolysis at the -Asp-Cys- sequence has been developed to effectively obtain a C-terminal peptide fragment .

Physical And Chemical Properties Analysis

“this compound” has a density of 1.4±0.1 g/cm3, a boiling point of 455.9±45.0 °C at 760 mmHg, and a flash point of 229.6±28.7 °C . It has 7 H bond acceptors, 5 H bond donors, and 5 freely rotating bonds .

Applications De Recherche Scientifique

Ala-Asp (H-Ala-Asp-OH) Applications de recherche scientifique

Industrie cosmétique: L'hexapeptide contenant this compound est utilisé dans les formulations cosmétiques pour ses propriétés de rajeunissement de la peau .

Industrie alimentaire: Les dipeptides, y compris this compound, peuvent être utilisés comme exhausteurs de goût ou édulcorants dans les produits alimentaires, offrant des alternatives faibles en calories pour les personnes ayant des restrictions alimentaires .

Safety and Hazards

As per the safety data sheet for L-Aspartic Acid, it is recommended for laboratory chemicals and uses advised against food, drug, pesticide, or biocidal product use . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids, and consult a physician .

Mécanisme D'action

Target of Action

Ala-Asp, also known as H-Ala-Asp-OH, is a dipeptide composed of the amino acids alanine (Ala) and aspartic acid (Asp). It is involved in various biological processes and interacts with several targets. For instance, it has been found to interact with proteins such as caspase-1 , a key player in inflammatory responses, and DEAD-box RNA helicases , which are involved in various aspects of RNA metabolism.

Mode of Action

The interaction of this compound with its targets can lead to significant changes in cellular processes. For example, it acts as a competitive and irreversible inhibitor of caspase-1 , thereby potentially affecting the inflammatory response. In the context of DEAD-box RNA helicases, this compound may influence the helicase’s function, although the exact mechanism remains to be elucidated .

Biochemical Pathways

This compound is involved in several biochemical pathways. For instance, it plays a role in the biosynthesis of 5-aminolevulinic acid (ALA), a precursor of all tetrapyrroles such as chlorophyll, heme, and siroheme . The regulation of these pathways by this compound can have downstream effects on various cellular processes, including photosynthesis in plants and heme synthesis in animals .

Pharmacokinetics

Peptides generally have poor absorption, distribution, metabolism, and excretion properties, with rapid clearance, short half-life, low permeability, and sometimes low solubility . The peptide’s half-life can be influenced by the N-termini residue, with Ala being associated with longer half-lives .

Result of Action

The molecular and cellular effects of this compound’s action are diverse and depend on the specific target and context. For instance, its inhibition of caspase-1 could potentially modulate inflammatory responses . Its interaction with DEAD-box RNA helicases could influence various aspects of RNA metabolism, potentially affecting gene expression and cellular functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, in the context of plants, exogenous this compound has been shown to enhance plant growth and yield, regulate photosynthetic and antioxidant machineries, and improve nutrient uptake . These effects can be influenced by various environmental factors, such as light conditions and stress factors .

Analyse Biochimique

Biochemical Properties

“Ala-Asp” participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been suggested that Asp injection improves pathogen resistance

Cellular Effects

“this compound” influences various types of cells and cellular processes. For instance, it has been suggested that Ala can improve growth in aquatic animals

Dosage Effects in Animal Models

The effects of “this compound” can vary with different dosages in animal models. For instance, the maximum tolerated oral dose of a similar compound, alpha-lipoic acid (ALA), in dogs has been reported as 126 mg/kg body weight

Metabolic Pathways

“this compound” is involved in various metabolic pathways. For instance, Asp is part of the aspartate family of amino acids, which are precursors to several other amino acids and play key roles in the citric acid cycle

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-aminopropanoyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O5/c1-3(8)6(12)9-4(7(13)14)2-5(10)11/h3-4H,2,8H2,1H3,(H,9,12)(H,10,11)(H,13,14)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEWTDMGFGHWFK-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alanylaspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028683 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

20727-65-5 | |

| Record name | L-Alanyl-L-aspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20727-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanylaspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020727655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alanylaspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028683 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: In the context of proximal tubule cells, Ala-Asp has been shown to stimulate transient secretory anion current and conductance increases in intact cell monolayers. [] This effect is thought to be due to this compound's interaction with an H+-peptide cotransporter, which leads to intracellular acidification and subsequent activation of Cl- channels. []

ANone: While the provided research does not explicitly state the molecular formula or spectroscopic data for this compound, it can be deduced from its structure as a dipeptide composed of Alanine and Aspartic Acid.

ANone: The provided research focuses on this compound's biological activity and does not provide information on its material compatibility, stability, or applications outside a biological context.

A: The research does not describe this compound as having catalytic properties. Its role appears primarily focused on its interaction with cellular transporters and subsequent physiological effects. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1664416.png)

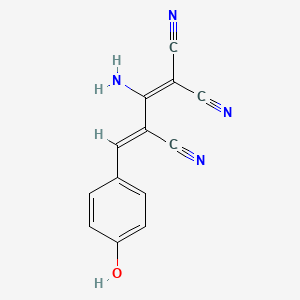

![2-[(4-Hydroxy-3-nitrophenyl)methylidene]propanedinitrile](/img/structure/B1664420.png)